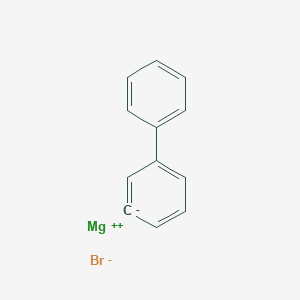

Magnesium bromide 1,1'-biphenyl (1/1/1)

Description

Historical Context and Evolution of Organomagnesium Reagents in Organic Synthesis

The field of organomagnesium chemistry was born in 1900 with the seminal discovery by French chemist Victor Grignard, for which he was awarded the Nobel Prize in Chemistry in 1912. acs.orgbyjus.comebsco.com Grignard found that reacting an organic halide with magnesium metal in an ether solvent produced a highly reactive organomagnesium compound. acs.orgnumberanalytics.com These reagents, now famously known as Grignard reagents, proved to be exceptionally versatile for the formation of new carbon-carbon bonds, a fundamental transformation in organic synthesis. byjus.comwikipedia.org

Initially, the application of Grignard reagents was largely focused on their nucleophilic addition to carbonyl compounds to form alcohols. ebsco.comallen.in However, over the past century, the scope of their utility has expanded dramatically. acs.org The development of transition metal-catalyzed cross-coupling reactions in the latter half of the 20th century, such as the Kumada, Kochi, and Negishi couplings, further broadened the applications of organomagnesium reagents to include the formation of C-C bonds between sp2-hybridized carbon atoms. acgpubs.orgrsc.orgresearchgate.net This evolution has allowed for the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials. fiveable.me

Fundamental Principles of Grignard Reagents and their Structural Diversity

Grignard reagents are generally represented by the formula RMgX, where R is an alkyl or aryl group and X is a halogen (Cl, Br, or I). wikipedia.orgallen.in The carbon-magnesium bond is highly polar covalent, with the carbon atom bearing a partial negative charge, making it a potent nucleophile and a strong base. wikipedia.orgfiveable.me This inherent reactivity is central to their synthetic utility.

The actual structure of Grignard reagents in solution is more complex than the simple RMgX monomeric representation suggests. libretexts.org In ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF), which are crucial for their formation and stability, Grignard reagents exist in a dynamic equilibrium known as the Schlenk equilibrium. researchgate.net This equilibrium involves the disproportionation of the organomagnesium halide (RMgX) into a dialkyl- or diarylmagnesium species (R₂Mg) and a magnesium dihalide (MgX₂). libretexts.org

Table 1: Factors Influencing the Structure of Grignard Reagents in Solution

| Factor | Influence |

| Organic Group (R) | Steric bulk and electronic properties of the alkyl or aryl group affect aggregation and reactivity. fiveable.me |

| Halogen (X) | The electronegativity and size of the halogen influence the Lewis acidity of the magnesium center and the bridging ability of the halide. |

| Solvent | The Lewis basicity and coordinating ability of the ether solvent stabilize the magnesium center and influence the Schlenk equilibrium. byjus.com |

| Concentration | Higher concentrations tend to favor the formation of dimeric and polymeric species. researchgate.net |

Significance of Arylmagnesium Bromide Species in C-C Bond Formation Methodologies

Arylmagnesium bromides, a subclass of Grignard reagents where the organic group is an aromatic ring, are particularly important in the synthesis of biaryl and other arylated compounds. rsc.org The formation of carbon-carbon bonds involving aromatic rings is a critical step in the synthesis of many pharmaceuticals, natural products, and organic materials.

The development of transition metal-catalyzed cross-coupling reactions has been instrumental in expanding the utility of arylmagnesium bromides. acgpubs.org In these reactions, a catalyst, typically based on nickel, palladium, or iron, facilitates the reaction between the arylmagnesium bromide and an organic halide or another electrophile. acgpubs.orgrsc.org This methodology allows for the efficient construction of C(sp²)-C(sp²) bonds, which are prevalent in many complex organic structures. For instance, the Kumada coupling reaction, reported in 1972, utilizes nickel or palladium catalysts to couple Grignard reagents, including arylmagnesium bromides, with aryl and vinyl halides. rsc.org Iron-catalyzed cross-coupling reactions have also emerged as a more cost-effective and environmentally friendly alternative. acs.orgacgpubs.org

The reactivity of arylmagnesium bromides can be tuned by the substituents on the aromatic ring. Electron-donating groups can increase the nucleophilicity of the reagent, while electron-withdrawing groups can decrease it. This allows for a degree of control over the reaction outcome.

Overview of Biphenyl-Based Ligands and their Coordination Chemistry with Main Group Metals

Biphenyls are a class of organic compounds in which two phenyl rings are connected by a single C-C bond. Biphenyl-based ligands are widely used in coordination chemistry and catalysis due to their unique steric and electronic properties. The rotational freedom around the C-C bond connecting the two phenyl rings allows for the formation of atropisomers, which can be used to create chiral environments around a metal center.

While the coordination chemistry of biphenyl-based ligands with transition metals is well-established, their interaction with main group metals, such as magnesium, is a more specialized area of study. nih.govacs.org In the context of organomagnesium compounds, a biphenyl (B1667301) group can be directly bonded to the magnesium atom, as in biphenylmagnesium bromide.

The coordination of main group metals is governed by factors such as the ionic radius of the metal, the nature of the donor atoms in the ligand, and the steric bulk of the ligand. nih.gov Magnesium, as a main group metal, typically forms coordination complexes where it is bonded to one or more ligands through coordinate covalent bonds. libretexts.org In the case of a biphenyl-containing organomagnesium compound, the biphenyl moiety itself is the organic group of the Grignard reagent. The magnesium center will also be coordinated by solvent molecules, and potentially by bridging halides in dimeric or oligomeric structures.

Research Significance and Current Gaps Pertaining to Magnesium Bromide 1,1'-Biphenyl (1/1/1)

The specific compound "Magnesium bromide 1,1'-biphenyl (1/1/1)" implies a 1:1:1 complex of magnesium, bromine, and 1,1'-biphenyl. This nomenclature suggests that the biphenyl moiety itself may be acting as a ligand or part of a larger complex, rather than being covalently bonded to the magnesium through a deprotonated carbon atom as in a typical Grignard reagent like 2-biphenylmagnesium bromide or 4-biphenylmagnesium bromide. chemicalbook.com

A thorough review of the scientific literature reveals a significant research gap concerning this specific compound. While extensive research exists on isomeric biphenylmagnesium bromides (e.g., 2- and 4-biphenylmagnesium bromide) and their applications in synthesis, there is a notable lack of detailed studies on the synthesis, characterization, and reactivity of "Magnesium bromide 1,1'-biphenyl (1/1/1)".

The potential research significance of this compound lies in its unique structure. If the 1,1'-biphenyl is not acting as a traditional Grignard-type organic group, it could be functioning as a neutral ligand coordinating to the magnesium center. This would represent a novel class of organomagnesium compound with potentially distinct reactivity.

Current Research Gaps:

Synthesis and Isolation: There are no established and detailed synthetic protocols for the preparation and isolation of "Magnesium bromide 1,1'-biphenyl (1/1/1)".

Structural Characterization: The precise molecular structure of this compound, including the coordination environment of the magnesium atom and the role of the biphenyl moiety, has not been elucidated through techniques such as X-ray crystallography or detailed spectroscopic analysis.

Reactivity and Applications: The chemical reactivity of "Magnesium bromide 1,1'-biphenyl (1/1/1)" remains unexplored. Its potential as a reagent or catalyst in organic synthesis is unknown.

Further investigation into this specific magnesium-biphenyl complex could provide new insights into the coordination chemistry of main group metals and potentially lead to the development of novel reagents for organic synthesis.

Properties

Molecular Formula |

C12H9BrMg |

|---|---|

Molecular Weight |

257.41 g/mol |

IUPAC Name |

magnesium;phenylbenzene;bromide |

InChI |

InChI=1S/C12H9.BrH.Mg/c1-3-7-11(8-4-1)12-9-5-2-6-10-12;;/h1-5,7-10H;1H;/q-1;;+2/p-1 |

InChI Key |

SRNAAWKKVXHYTI-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C[C-]=C2.[Mg+2].[Br-] |

Origin of Product |

United States |

Synthetic Methodologies for Magnesium Bromide 1,1 Biphenyl 1/1/1 and Analogous Organomagnesium Biphenyl Complexes

Direct Grignard Synthesis from 1-Bromobiphenyl and Magnesium Metal

The most common route to Magnesium bromide 1,1'-biphenyl (1/1/1) is the direct synthesis involving the reaction of 1-bromobiphenyl with magnesium metal. orgsyn.orgwikipedia.orgyoutube.comyoutube.com This method, while conceptually straightforward, requires careful control over reaction conditions to ensure efficient and safe execution.

Activation Strategies for Magnesium Reactivity

A critical aspect of a successful Grignard synthesis is the activation of the magnesium metal. Magnesium is typically coated with a passivating layer of magnesium oxide, which inhibits the reaction with the organic halide. stackexchange.com To overcome this, various physical and chemical activation methods are employed.

Mechanical Activation: Mechanical methods aim to physically disrupt the oxide layer and expose a fresh, reactive magnesium surface. stackexchange.com Common techniques include:

Crushing and Grinding: Physically breaking the magnesium turnings in a dry flask before the addition of solvent and reagents can create fresh surfaces. youtube.comstackexchange.com

Stirring: Vigorous stirring of the magnesium turnings, sometimes under an inert atmosphere for an extended period, can abrade the surface and initiate the reaction. researchgate.netresearchgate.net

Sonication: The use of ultrasound can also help to break up the oxide layer and facilitate the reaction. stackexchange.comresearchgate.net

Chemical Activation: Chemical initiators are frequently used to clean the magnesium surface and initiate the Grignard reaction. stackexchange.comresearchgate.net These agents react with the magnesium to form highly reactive species that then facilitate the main reaction.

Iodine: A small crystal of iodine is often added to the reaction mixture. The iodine reacts with the magnesium to form magnesium iodide, which helps to etch the oxide layer. youtube.comstackexchange.commnstate.edu The disappearance of the characteristic purple or brown color of iodine is an indicator of reaction initiation. libretexts.org

1,2-Dibromoethane: This is a highly effective activating agent. It reacts with magnesium to form ethylene (B1197577) gas and magnesium bromide. The observation of gas bubbles is a clear sign that the magnesium is reactive. youtube.comstackexchange.comresearchgate.net

Pre-formed Grignard Reagent: A small amount of a previously prepared Grignard reagent can be added to initiate the reaction. stackexchange.com

Diisobutylaluminum hydride (DIBAH): This can be used to activate the magnesium surface and also to dry the reaction mixture. researchgate.net

| Activation Method | Description | Key Indicators |

| Mechanical | ||

| Crushing/Grinding | Physical breaking of magnesium turnings. | Visual change in particle size. |

| Vigorous Stirring | Abrasion of the surface through rapid stirring. | Initiation of the reaction. |

| Sonication | Use of ultrasound to disrupt the oxide layer. | Initiation of the reaction. |

| Chemical | ||

| Iodine | Addition of a small crystal of I₂. | Disappearance of iodine color. libretexts.org |

| 1,2-Dibromoethane | Addition of a small amount of BrCH₂CH₂Br. | Evolution of ethylene gas (bubbling). stackexchange.com |

| Pre-formed Grignard | Addition of a small amount of RMgX. | Onset of the main reaction. |

| DIBAH | Use of diisobutylaluminum hydride. | Temperature increase. researchgate.net |

Influence of Ethereal Solvents on Reagent Formation and Stability

The choice of solvent is crucial for the successful formation and stability of the Grignard reagent. Ethereal solvents are exclusively used because they are aprotic and can solvate and stabilize the organomagnesium species. quora.comvedantu.comquora.com

Tetrahydrofuran (B95107) (THF): THF is a polar aprotic ether that is highly effective at solvating the magnesium center of the Grignard reagent. quora.comresearchgate.net This solvation is achieved through the donation of lone pair electrons from the ether oxygen to the electron-deficient magnesium atom, forming a coordination complex. wikipedia.org This complexation increases the stability of the Grignard reagent in solution. quora.com THF is often the solvent of choice for preparing Grignard reagents from aryl bromides due to its higher boiling point (compared to diethyl ether), which allows for a wider range of reaction temperatures. orgsyn.org

Diethyl ether (Et₂O): Diethyl ether is another commonly used solvent for Grignard reactions. vedantu.comquora.com Like THF, it stabilizes the Grignard reagent through coordination. wikipedia.org Its lower boiling point can be advantageous for controlling exothermic reactions, as the reaction can be maintained at a gentle reflux. quora.com However, its lower solvating power compared to THF might lead to slower reaction rates or lower solubility of the Grignard reagent. quora.com

The interaction between the ethereal solvent and the magnesium atom is a Lewis acid-base interaction, which is essential for the stability of the Grignard reagent. researchgate.net Without this stabilization, the highly reactive organomagnesium compound would be much more prone to decomposition.

| Solvent | Chemical Formula | Boiling Point (°C) | Key Features |

| Tetrahydrofuran (THF) | C₄H₈O | 66 | Excellent solvating power for Grignard reagents; higher boiling point allows for a wider temperature range. quora.comresearchgate.net |

| Diethyl ether (Et₂O) | (C₂H₅)₂O | 34.6 | Good solvating power; lower boiling point helps in controlling exotherms. vedantu.comquora.com |

Reaction Conditions and Stoichiometry Optimization

Optimizing reaction conditions and stoichiometry is key to maximizing the yield and purity of Magnesium bromide 1,1'-biphenyl (1/1/1).

Anhydrous Conditions: Grignard reagents are highly sensitive to protic sources, such as water and alcohols, as they are strong bases and will be readily quenched. mnstate.edursc.org Therefore, all glassware must be thoroughly dried, and anhydrous solvents must be used. youtube.com The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with atmospheric moisture and oxygen.

Stoichiometry: A slight excess of magnesium is often used to ensure complete conversion of the 1-bromobiphenyl. youtube.com The ratio of magnesium to the aryl halide is a critical parameter to control.

Addition Rate: The solution of 1-bromobiphenyl in the ethereal solvent is typically added dropwise to the suspension of magnesium turnings. orgsyn.org This controlled addition is important to manage the exothermic nature of the reaction and to prevent a runaway reaction. rsc.org A gentle reflux is often maintained during the addition. orgsyn.org

Reaction Time and Temperature: After the addition is complete, the reaction mixture is often stirred for an additional period to ensure complete reaction. The reaction temperature is typically controlled by the boiling point of the solvent. quora.com

Alternative Synthetic Pathways for Organomagnesium Biphenyl (B1667301) Derivatives

While direct synthesis is the most common method, alternative pathways can be advantageous, especially for biphenyl derivatives with sensitive functional groups.

Halogen-Magnesium Exchange Reactions for Biphenyl Derivatives

Halogen-magnesium exchange is a powerful method for the preparation of Grignard reagents that are difficult to synthesize directly. researchgate.net This method involves the reaction of an organic halide with an organomagnesium reagent, typically an alkylmagnesium halide. The equilibrium of the reaction is driven by the formation of the more stable organomagnesium species.

For biphenyl derivatives, this can be particularly useful. For instance, reacting a more reactive alkylmagnesium halide (like isopropylmagnesium chloride, iPrMgCl) with a bromo- or iodobiphenyl can lead to the formation of the desired biphenylmagnesium halide. clockss.org The use of additives like lithium chloride (forming iPrMgCl·LiCl, a "turbo-Grignard" reagent) can significantly accelerate the exchange rate and improve the yield. clockss.orgresearchgate.net This method often proceeds at low temperatures, which allows for the presence of functional groups that would not be tolerated in a direct synthesis. clockss.orgprinceton.eduacs.org

Transmetalation Routes for Accessing Biphenyl-Magnesium Species

Transmetalation involves the transfer of an organic group from one metal to another. This can be a useful strategy for preparing organomagnesium compounds from other organometallic precursors.

For example, an organozinc biphenyl species can be prepared first, which can then undergo transmetalation with a magnesium salt to form the desired biphenyl-magnesium species. dokumen.pub Organozinc compounds are generally less reactive than their Grignard counterparts, which can be advantageous when working with functionalized substrates. chemie-brunschwig.ch The preparation of the initial organozinc compound can be achieved through various methods, including the direct reaction of a biphenyl halide with activated zinc (Rieke zinc). nih.govnih.gov The subsequent transmetalation to magnesium provides a milder route to the biphenyl Grignard reagent. researchgate.netuni-muenchen.de

Preparation of Magnesium Biphenyl Adducts with Lewis Bases and Ligands

The interaction of organomagnesium biphenyl complexes with Lewis bases and specifically designed ligands is crucial for modulating their solubility, stability, and reactivity. This section delves into the formation of solvated species and the synthesis of discrete magnesium complexes with tailored biphenyl-based ligands.

Formation of Solvated Species (e.g., with 2-methyltetrahydrofuran)

Grignard reagents, including those derived from biphenyl halides, are typically prepared and utilized in ethereal solvents which act as Lewis bases, coordinating to the magnesium center. This solvation is essential for the formation and stabilization of the organomagnesium species. While tetrahydrofuran (THF) has been the traditional solvent of choice, 2-methyltetrahydrofuran (B130290) (2-MeTHF) has emerged as a greener and often more advantageous alternative.

2-MeTHF offers several benefits over THF, including a higher boiling point, lower water miscibility, and greater stability towards organometallic reagents, which can prevent undesirable side reactions. nih.gov The formation and reactivity of Grignard reagents in 2-MeTHF are generally similar to those in THF. researchgate.net The magnesium center in organomagnesium halides is electron-deficient and readily accepts electron density from the oxygen atom of the ether, forming a solvated complex. This coordination disrupts the aggregation of the organomagnesium species, enhancing their solubility and reactivity.

Solutions of Grignard reagents like phenylmagnesium bromide are commercially available in 2-MeTHF, indicating the stability and utility of these solvated species. sigmaaldrich.comthermofisher.com The solvation by 2-MeTHF is believed to provide a spatially diverse array of solvated aggregates, which can decrease the likelihood of crystallization and increase the stability of the organometallic reagent in solution. nih.govd-nb.info While detailed structural elucidation of 2-MeTHF solvated biphenylmagnesium bromide species is not as extensively documented as their THF counterparts, it is understood that the fundamental coordination principles apply. The bulky methyl group in 2-MeTHF can influence the coordination number and geometry at the magnesium center, which in turn can affect the reactivity of the Grignard reagent.

Synthesis of Magnesium Complexes with Biphenyl-Based Ligands (e.g., iminophenolate, ketiminato, pincer)

To achieve greater control over the structure and reactivity of organomagnesium compounds, researchers have increasingly turned to the use of well-defined ancillary ligands. Biphenyl moieties are often incorporated into these ligand frameworks to impart specific steric and electronic properties to the resulting magnesium complexes.

Iminophenolate Ligands:

A range of magnesium complexes featuring biphenyl-based tridentate iminophenolate ligands have been synthesized and characterized. rsc.orgnih.gov These ligands are typically prepared through the condensation reaction of a substituted salicylaldehyde (B1680747) with a biphenyl amine derivative. The subsequent reaction of the pro-ligand with a magnesium precursor, such as bis(bis(trimethylsilyl)amido)magnesium ({Mg[N(SiMe3)2]2}2), yields the desired magnesium iminophenolate complex.

The nature of the substituents on the biphenyl and phenolate (B1203915) portions of the ligand, as well as the reaction solvent, can influence the final structure of the magnesium complex, leading to either monomeric or dimeric species. For instance, the reaction of 2-[(2′-(dimethylamino)biphenyl-2-ylimino)methyl]-4,6-di-tert-butylphenol with {Mg[N(SiMe3)2]2}2 can result in both monomeric and dimeric magnesium complexes, with the coordination geometry around the magnesium center typically being a distorted tetrahedron. rsc.org The presence of a coordinating solvent like THF can also play a role in the structure, sometimes leading to the formation of THF adducts. nih.gov

Ketiminato Ligands:

While specific examples of magnesium biphenyl complexes with ketiminato ligands are less prevalent in the literature, the closely related β-diketiminato (or "nacnac") ligands have been extensively used to stabilize magnesium centers in various coordination environments. psu.edumdpi.comresearchgate.net These ligands are known for their steric bulk and their ability to support low-coordinate magnesium species. The synthesis of magnesium β-diketiminato complexes typically involves the reaction of the protonated ligand with an organomagnesium precursor like dibutylmagnesium (B73119) or by salt metathesis between a lithium salt of the ligand and a magnesium halide. psu.edu It is conceivable that biphenyl groups could be incorporated into the backbone or as N-aryl substituents of ketiminato ligands to generate analogous magnesium complexes with tailored properties.

Pincer Ligands:

Pincer ligands, which are tridentate ligands that typically bind to a metal center in a meridional fashion, have been employed in the synthesis of highly stable and reactive magnesium complexes. The synthesis of magnesium pincer complexes often involves the reaction of a pincer pro-ligand with a Grignard reagent like ethylmagnesium bromide or a dialkylmagnesium compound. The biphenyl moiety is not a common component of the pincer backbone itself in reported magnesium complexes, but the principles of their synthesis are relevant to the broader class of organomagnesium complexes with multidentate ligands. The reaction of a PNNH-type pincer ligand with EtMgBr, for example, leads to the formation of an aromatized magnesium bromide complex. mdpi.comrsc.org

| Ligand Type | Pro-ligand Synthesis | Magnesium Precursor | Resulting Complex Type |

| Iminophenolate | Condensation of substituted salicylaldehyde and biphenyl amine | {Mg[N(SiMe3)2]2}2 | Monomeric or dimeric heteroleptic complexes |

| β-Diketiminato | Condensation of a β-diketone with anilines | Dibutylmagnesium, MgI2 | Monomeric or dimeric complexes |

| Pincer | Multi-step synthesis to create the tridentate framework | Ethylmagnesium bromide | Aromatized pincer complexes |

Structural Elucidation and Advanced Characterization of Magnesium Bromide 1,1 Biphenyl 1/1/1

X-ray Crystallography of Magnesium Biphenyl (B1667301) Bromide Complexes

X-ray crystallography offers definitive insights into the three-dimensional arrangement of atoms in the solid state. Studies on magnesium biphenyl bromide complexes, particularly Grignard reagents solvated by ethers like 2-methyltetrahydrofuran (B130290), have provided detailed structural parameters.

The magnesium center in magnesium biphenyl bromide complexes typically exhibits a four-coordinate geometry. nih.govnih.govnih.gov In the solid state, the structure of a related Grignard reagent, (Biphenyl-2-yl)bromidobis(2-methyltetrahydrofuran-κO)magnesium(II), reveals that the magnesium atom is coordinated to the biphenyl carbanion, a bromide anion, and two solvent molecules (in this case, 2-methyltetrahydrofuran). nih.gov This arrangement results in a distorted tetrahedral coordination geometry around the magnesium center. nih.govnih.govnih.gov This is a common structural motif for monomeric Grignard reagents, where the magnesium atom achieves a stable, tetracoordinate state through solvation. wisc.edu The deviation from ideal tetrahedral geometry arises from the differing steric and electronic demands of the four ligands—the bulky biphenyl group, the bromide ion, and the two ether molecules. nih.govwisc.edu

The conformation of the 1,1'-biphenyl ligand is a critical structural feature. In the solid state, the two phenyl rings are not coplanar. X-ray diffraction analysis of (Biphenyl-2-yl)bromidobis(2-methyltetrahydrofuran-κO)magnesium(II) shows that the dihedral angle between the two aromatic rings of the biphenyl ligand is 44.00 (14)°. nih.gov This twisted conformation is characteristic of biphenyl itself in the gas phase and is a result of minimizing steric hindrance between the ortho-hydrogens on the adjacent rings. acs.org While crystal packing forces can sometimes favor a more planar geometry, the observed angle in this complex indicates that steric repulsion is the dominant factor governing its conformation in the solid state. nih.govacs.org

Precise bond lengths and angles determined from crystallographic data are essential for describing the nature of the coordination environment. In the (Biphenyl-2-yl)bromidobis(2-methyltetrahydrofuran-κO)magnesium(II) complex, the key bond lengths are 2.4750 (10) Å for the Mg—Br bond and 2.143 (3) Å for the Mg—C bond. nih.gov These values are comparable to those found in similar Grignard reagents, such as ethylmagnesium bromide dietherate, which has Mg-Br and Mg-C bond lengths of 2.48 Å and 2.15 Å, respectively. wisc.edu

The bond angles around the magnesium center confirm the distorted tetrahedral geometry. The angles range significantly, from 97.02 (1)° for O—Mg—O to a much wider 120.53 (8)° for the C—Mg—Br angle, accommodating the sterically demanding biphenyl and bromide ligands. nih.gov

| Parameter | Value | Reference Compound |

|---|---|---|

| Mg—Br Bond Length | 2.4750 (10) Å | (Biphenyl-2-yl)bromidobis(2-methyltetrahydrofuran-κO)magnesium(II) nih.gov |

| Mg—C Bond Length | 2.143 (3) Å | |

| C—Mg—Br Bond Angle | 120.53 (8)° | |

| O—Mg—O Bond Angle | 97.02 (1)° | |

| Mg—Br Bond Length | 2.48 (1) Å | Ethylmagnesium Bromide Dietherate wisc.edu |

| Mg—C Bond Length | 2.15 (2) Å |

Advanced Spectroscopic Techniques for Structural Probing

While X-ray crystallography provides a static picture of the solid state, spectroscopic techniques are vital for understanding the structure and behavior of molecules in solution.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing the structure of magnesium-aryl complexes in solution. For Grignard reagents like magnesium biphenyl bromide, NMR is crucial for investigating the dynamic solution behavior, most notably the Schlenk equilibrium. This equilibrium involves the disproportionation of the Grignard reagent (RMgX) into the dialkylmagnesium (R₂Mg) and magnesium halide (MgX₂) species.

¹H and ¹³C NMR spectroscopy can be used to identify and quantify the different magnesium-containing species present in solution. acs.org The chemical shifts of the protons and carbons on the biphenyl ligand will vary depending on whether it is part of the RMgBr, R₂Mg, or unreacted RBr species, allowing for the determination of the equilibrium position.

Furthermore, advanced NMR techniques such as Diffusion-Ordered Spectroscopy (DOSY) can provide insights into the nature of the species in solution. acs.org By measuring the diffusion coefficients of different molecules, DOSY can help determine whether the magnesium complex exists as a monomer, a dimer, or as a solvent-separated ion pair, which is a common state for related organomagnesium compounds in coordinating solvents like THF. acs.org These studies are essential for understanding the stoichiometry and the nature of the reactive species present in solution, which often differs significantly from the structure observed in the solid state.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Coordination Environment

Vibrational spectroscopy is a powerful non-destructive technique for probing the bonding and structure of molecules. Both FT-IR and Raman spectroscopy measure the vibrational frequencies of bonds within a molecule, which are characteristic of specific functional groups and can be influenced by the local chemical environment.

Fourier-Transform Infrared (FT-IR) Spectroscopy:

In the FT-IR spectrum of a biphenyl-containing organomagnesium compound, characteristic absorption bands would be expected to identify the key structural motifs. The presence of the biphenyl ligand would be indicated by several key vibrations. Aromatic C-H stretching vibrations typically appear in the region of 3100-3000 cm⁻¹. The C=C stretching vibrations within the aromatic rings would give rise to a series of sharp bands between 1600 and 1450 cm⁻¹. Out-of-plane C-H bending vibrations, which are often strong, would be observed in the 900-675 cm⁻¹ region and are diagnostic of the substitution pattern on the aromatic rings.

The coordination of the biphenyl group to the magnesium bromide moiety would likely induce shifts in the positions and intensities of these bands compared to free 1,1'-biphenyl. The interaction with the magnesium atom can perturb the electron distribution within the aromatic rings, leading to observable changes in the vibrational spectrum. Furthermore, the presence of any solvent molecules, such as THF, coordinated to the magnesium center would be identifiable by their characteristic C-O-C stretching frequencies, typically around 1070 cm⁻¹.

Raman Spectroscopy:

Raman spectroscopy provides complementary information to FT-IR. For biphenyl derivatives, the in-plane and out-of-plane ring deformation modes are often prominent in the Raman spectrum. The C-C inter-ring stretching vibration, a key feature of the biphenyl skeleton, would be expected to produce a strong Raman signal. Aromatic C-H stretching and bending vibrations are also observable.

Similar to FT-IR, the coordination to the magnesium atom in Magnesium Bromide 1,1'-Biphenyl (1/1/1) would be expected to influence the Raman spectrum. Changes in the vibrational frequencies of the biphenyl ligand upon complexation can provide evidence for the nature of the magnesium-carbon bond.

Interactive Data Table: Expected Vibrational Bands for Magnesium Bromide 1,1'-Biphenyl (1/1/1)

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Spectroscopy Technique | Assignment |

| Aromatic C-H Stretch | 3100-3000 | FT-IR, Raman | Biphenyl C-H bonds |

| Aromatic C=C Stretch | 1600-1450 | FT-IR, Raman | Biphenyl ring stretching |

| C-H In-plane Bend | 1300-1000 | FT-IR, Raman | Biphenyl C-H deformations |

| C-H Out-of-plane Bend | 900-675 | FT-IR | Biphenyl C-H deformations |

| C-C Inter-ring Stretch | ~1280 | Raman | Biphenyl ring-ring bond |

Note: The exact peak positions can vary depending on the specific coordination environment and physical state of the sample.

Mass Spectrometry for Molecular Composition and Fragmentation Patterns

Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of a compound. For an organometallic complex like Magnesium Bromide 1,1'-Biphenyl (1/1/1), mass spectrometry can confirm the presence of the expected components and provide clues about its structure through the analysis of fragmentation patterns.

Molecular Ion and Isotopic Pattern:

The mass spectrum would be expected to show a molecular ion peak corresponding to the entire complex or, more likely, to fragments resulting from the loss of a bromide or other labile groups. The isotopic pattern of the molecular ion region would be crucial for confirming the elemental composition. Magnesium has three stable isotopes (²⁴Mg, ²⁵Mg, ²⁶Mg) and bromine has two (⁷⁹Br, ⁸¹Br), which would result in a characteristic isotopic distribution for any magnesium- and bromine-containing fragments.

Fragmentation Analysis:

The fragmentation of Magnesium Bromide 1,1'-Biphenyl (1/1/1) under mass spectrometry conditions would likely proceed through several predictable pathways. Cleavage of the magnesium-carbon bond would be a primary fragmentation event, leading to the observation of a biphenyl radical cation or a biphenyl anion, depending on the ionization technique used. The loss of the bromide atom is another expected fragmentation pathway.

Common fragmentation patterns for aromatic compounds involve the loss of small neutral molecules or radicals. For the biphenyl fragment, one might observe the loss of H atoms or C₂H₂ units. The tropylium ion (C₇H₇⁺) at m/z 91 is a common and stable fragment in the mass spectra of compounds containing a benzyl moiety, and while not directly present, rearrangement and fragmentation of the biphenyl cation could potentially lead to related aromatic ions.

Interactive Data Table: Expected Key Fragments in the Mass Spectrum of Magnesium Bromide 1,1'-Biphenyl (1/1/1)

| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Formula | Notes |

| Varies | [C₁₂H₉MgBr]⁺ | C₁₂H₉MgBr | Molecular ion (may be unstable) |

| Varies | [C₁₂H₉Mg]⁺ | C₁₂H₉Mg | Loss of Bromine |

| 154 | [C₁₂H₁₀]⁺ | C₁₂H₁₀ | Biphenyl radical cation |

| 153 | [C₁₂H₉]⁺ | C₁₂H₉ | Biphenyl cation |

| 77 | [C₆H₅]⁺ | C₆H₅ | Phenyl cation |

Note: The observed fragments and their relative intensities can be highly dependent on the ionization method (e.g., Electron Ionization, Electrospray Ionization) and the energy used.

Reactivity and Mechanistic Investigations of Magnesium Bromide 1,1 Biphenyl 1/1/1

Nucleophilic Reactivity in Carbon-Carbon Bond Formation

The carbon-magnesium bond in Grignard reagents, including Magnesium bromide 1,1'-biphenyl, is highly polarized, rendering the carbon atom nucleophilic. This inherent nucleophilicity is the cornerstone of its utility in forming new carbon-carbon bonds, a fundamental transformation in organic synthesis.

Reactivity with Carbonyl Compounds (Aldehydes, Ketones, Esters) and Related Transformation Pathways

The reaction of Magnesium bromide 1,1'-biphenyl with carbonyl compounds is a classic example of nucleophilic addition. The general mechanism involves the attack of the nucleophilic biphenyl (B1667301) anion on the electrophilic carbonyl carbon.

With aldehydes and ketones, the addition of Magnesium bromide 1,1'-biphenyl leads to the formation of secondary and tertiary alcohols, respectively, after an acidic workup. For instance, the reaction with formaldehyde (B43269) would yield a primary alcohol. The reaction is generally considered to proceed through a nucleophilic addition mechanism. However, for sterically hindered ketones, a single electron transfer (SET) mechanism may become competitive. organic-chemistry.org In an SET pathway, an electron is transferred from the Grignard reagent to the carbonyl compound, forming a ketyl radical anion and a biphenyl radical. These intermediates can then combine to form the final product. Evidence for SET pathways is often investigated using radical clock experiments, though for most additions of Grignard reagents to aldehydes and alkyl ketones, a concerted, two-electron pathway is favored. nih.govresearchgate.net

The reaction with esters initially produces a ketone. This intermediate ketone is often more reactive than the starting ester, leading to a second addition of the Grignard reagent to yield a tertiary alcohol where two of the alkyl/aryl groups are identical. organic-chemistry.org

Table 1: Reactivity of Magnesium bromide 1,1'-biphenyl with Carbonyl Compounds

| Carbonyl Substrate | Initial Product | Final Product (after workup) | Predominant Mechanism |

|---|---|---|---|

| Aldehyde (RCHO) | Alkoxide | Secondary Alcohol | Nucleophilic Addition |

| Ketone (RCOR') | Alkoxide | Tertiary Alcohol | Nucleophilic Addition/SET |

| Ester (RCOOR') | Ketone | Tertiary Alcohol | Nucleophilic Addition |

Reactions with Epoxides and Acyl Halides

Magnesium bromide 1,1'-biphenyl also reacts readily with other electrophilic functional groups such as epoxides and acyl halides.

The reaction with epoxides, also known as oxiranes, is a nucleophilic ring-opening reaction. The biphenyl nucleophile attacks one of the carbon atoms of the epoxide ring, leading to the cleavage of a carbon-oxygen bond. askfilo.comyoutube.comyoutube.com The regioselectivity of the attack is influenced by steric and electronic factors. In general, for asymmetrically substituted epoxides under neutral or basic conditions, the attack occurs at the less sterically hindered carbon atom. askfilo.com Subsequent acidic workup protonates the resulting alkoxide to yield a β-alcohol.

Acyl halides are highly reactive towards Grignard reagents. The reaction of Magnesium bromide 1,1'-biphenyl with an acyl halide initially forms a ketone. As with esters, this intermediate ketone can react further with another equivalent of the Grignard reagent to produce a tertiary alcohol.

Cross-Coupling Reactions Involving Magnesium Bromide 1,1'-Biphenyl

Magnesium bromide 1,1'-biphenyl can participate in transition-metal-catalyzed cross-coupling reactions to form new carbon-carbon bonds. A prominent example is the Kumada-Tamao-Corriu coupling, which was the first reported palladium- or nickel-catalyzed cross-coupling reaction. organic-chemistry.org This reaction involves the coupling of a Grignard reagent with an organic halide.

In a typical Kumada coupling, Magnesium bromide 1,1'-biphenyl would react with an aryl, vinyl, or alkyl halide in the presence of a nickel or palladium catalyst. organic-chemistry.org The catalytic cycle is generally understood to involve oxidative addition of the organic halide to the low-valent metal center, followed by transmetalation with the Grignard reagent, and finally reductive elimination to yield the cross-coupled product and regenerate the catalyst. researchgate.netmdpi.com This methodology is particularly valuable for the synthesis of unsymmetrical biaryls. organic-chemistry.org Iron-catalyzed cross-coupling reactions have also been developed, offering a more economical and environmentally friendly alternative. asianpubs.org

Table 2: Examples of Cross-Coupling Reactions

| Coupling Partner | Catalyst System | Product Type |

|---|---|---|

| Aryl Halide (Ar'-X) | Ni or Pd complexes | Unsymmetrical Biaryl (Ar-Ar') |

| Vinyl Halide (RCH=CHX) | Ni or Pd complexes | Aryl-substituted Alkene |

| Alkyl Halide (R-X) | Fe salts/TMEDA | Alkyl-substituted Biphenyl |

Electron Transfer Processes and Radical Intermediates in Organomagnesium Chemistry

The formation and reactivity of Grignard reagents are not always straightforward ionic or concerted processes. Single electron transfer (SET) events and the involvement of radical intermediates play a crucial role in both the formation of the Grignard reagent itself and in some of its subsequent reactions.

Mechanistic Pathways of Grignard Reagent Formation Involving Radical Clocks and Species

The formation of a Grignard reagent from an organic halide and magnesium metal is widely accepted to involve radical intermediates. utexas.eduillinois.edu The process is thought to be initiated by a single electron transfer from the magnesium surface to the organic halide, forming a radical anion which then fragments to give an organic radical and a halide ion. utexas.eduillinois.edu This organic radical can then react with the magnesium surface to form the organomagnesium compound.

The existence of these radical intermediates has been supported by various mechanistic studies, including the use of "radical clocks." illinois.edu A radical clock is a molecule that undergoes a rapid and well-characterized unimolecular rearrangement if it exists as a radical. By using a starting halide that incorporates a radical clock, the formation of rearranged products provides evidence for the intermediacy of a free radical. Studies have shown that free alkyl radicals are indeed intermediates in the main pathway of Grignard reagent formation. harvard.edu Theoretical studies also support a radical pathway, particularly for smaller magnesium clusters, while a non-radical pathway may become competitive as the cluster size increases. rsc.org

Oxidative Homocoupling Mechanisms of Aryl Grignard Reagents and Role of Bromide Anions

A common side reaction in the preparation and use of aryl Grignard reagents, including Magnesium bromide 1,1'-biphenyl, is oxidative homocoupling, which leads to the formation of symmetrical biaryls. brainly.com This process is essentially a dimerization of the aryl group from the Grignard reagent.

Mechanistic studies, for instance using TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) as an oxidant, have shown that the homocoupling of aryl Grignard reagents does not necessarily proceed via free aryl radicals. rsc.orgrsc.org Instead, evidence points towards the involvement of biaryl radical anions as intermediates. rsc.orgrsc.org The presence of bromide anions has been shown to be crucial for this C-C bond formation to proceed smoothly. rsc.orgrsc.org In bromide-free conditions, the homocoupling reaction is significantly hindered, highlighting the important role of the bromide anion in the oxidative coupling mechanism. rsc.orgrsc.org The formation of biphenyl as a byproduct is also observed in Grignard reactions with unreacted bromobenzene (B47551), especially at higher temperatures. libretexts.org

Fundamental Mechanistic Studies of Organomagnesium Reactions

The reactivity of organomagnesium compounds, such as Magnesium bromide 1,1'-biphenyl (1/1/1), is governed by complex solution behavior and multiple competing reaction pathways. Understanding these fundamental mechanisms is crucial for controlling reaction outcomes and optimizing synthetic protocols.

Influence of the Schlenk Equilibrium on Reaction Pathways and Selectivity

In ethereal solvents, Grignard reagents are not simply monomeric species of the formula RMgX. Instead, they exist in a dynamic equilibrium known as the Schlenk equilibrium, named after its discoverer Wilhelm Schlenk. This equilibrium involves the disproportionation of the organomagnesium halide (RMgX) into a dialkyl- or diarylmagnesium species (MgR₂) and magnesium dihalide (MgX₂).

The position of this equilibrium is a critical factor that dictates the nature of the reactive species in solution and, consequently, the reaction's pathway and selectivity. Several factors, including the solvent, the nature of the organic group (R), the halide (X), and the temperature, can shift the equilibrium.

The various species present in the Schlenk equilibrium exhibit different reactivities. Generally, the dialkylmagnesium (MgR₂) compounds are more reactive nucleophiles than the corresponding Grignard reagent (RMgX). This difference in reactivity can be harnessed to influence the selectivity of a reaction. For instance, shifting the equilibrium towards the MgR₂ species can favor pathways like nucleophilic addition over single-electron transfer (SET) mechanisms in reactions with certain ketones.

The composition of the solvent system has a profound effect. In monoethers like diethyl ether, the equilibrium typically favors the organomagnesium halide. However, the addition of 1,4-dioxane (B91453) can drive the equilibrium completely to the right by precipitating the insoluble magnesium halide-dioxane complex (MgX₂(dioxane)₂), leaving the pure diorganomagnesium compound in solution. This technique is a common method for preparing MgR₂ species for use in synthesis.

| Factor | Influence on Equilibrium Position (2 RMgX ⇌ MgR₂ + MgX₂) | Impact on Reactivity/Selectivity |

|---|---|---|

| Solvent | Strongly coordinating solvents (e.g., THF) favor monomeric RMgX. Less coordinating solvents (e.g., diethyl ether) can favor aggregated species. | Monomeric species are generally considered more reactive in nucleophilic additions. |

| Precipitating Agent | Addition of 1,4-dioxane precipitates MgX₂, shifting the equilibrium far to the right. | Isolates the highly reactive MgR₂ species, allowing for selective reactions where this species is preferred. |

| Temperature | Lower temperatures can favor the formation of dimeric or oligomeric aggregates. | Aggregated species may exhibit different selectivity compared to monomers. |

| Concentration | Higher concentrations favor the formation of dimers and higher oligomers. | Can alter the dominant reaction pathway by changing the nature of the most abundant reactive species. |

Identification of Key Intermediates and Transition States in Elementary Steps

Elucidating the precise structure of intermediates and transition states is fundamental to understanding the mechanism of organomagnesium reactions. Computational and experimental studies have revealed that the reaction pathways are more complex than a simple nucleophilic attack by a carbanion.

For nucleophilic addition to carbonyl compounds, two primary mechanisms are often considered: a polar, two-electron pathway and a radical pathway involving single-electron transfer (SET). The preferred mechanism often depends on the substrate's reduction potential and steric hindrance.

Key Intermediates:

Coordination Complexes: The initial step in most reactions is the coordination of the electrophilic substrate (e.g., a ketone) to the Lewis acidic magnesium center of the Grignard reagent. This pre-coordination activates the substrate for subsequent attack.

Monomeric and Dimeric Adducts: Both monomeric (RMgX) and dimeric or other aggregated forms of the Grignard reagent can be the active species. Computational studies suggest that dinuclear magnesium complexes, where the carbonyl substrate bridges two magnesium atoms, can be highly reactive intermediates.

Radical Anions (Ketyls): In the SET pathway, an electron is transferred from the organomagnesium compound to the substrate (e.g., a ketone), forming a magnesium radical cation and a substrate radical anion (a ketyl). These radical intermediates can then recombine to form the product.

Transition States:

Cyclic Transition States: For the polar mechanism, cyclic transition states are often proposed. A common model involves a six-membered, chair-like transition state where the carbonyl group bridges two magnesium atoms in a dimeric Grignard reagent. This model helps explain the stereoselectivity observed in many Grignard additions.

Four-Centered Transition States: In other polar mechanisms, a more direct nucleophilic addition can occur via a four-centered transition state involving the Mg, C (of the R group), C (of the carbonyl), and O atoms.

Open Transition States: For the SET mechanism, the transition state involves the initial electron transfer, which is distinct from the subsequent bond-formation step.

| Reaction Pathway | Proposed Key Intermediates | Proposed Transition State Structure |

|---|---|---|

| Polar Nucleophilic Addition | Carbonyl-Mg coordination complex; Mononuclear and dinuclear magnesium adducts. | Four- or six-membered cyclic structures involving one or two Mg centers. |

| Single Electron Transfer (SET) | Radical cation of the Grignard reagent; Radical anion (ketyl) of the substrate. | Initial electron transfer step, followed by radical recombination. |

Kinetic Analysis of Reaction Rates and Orders

Kinetic studies provide quantitative insight into reaction mechanisms by establishing the relationship between reactant concentrations and the reaction rate. The kinetics of Grignard reactions are often complex due to the Schlenk equilibrium and the multiple potential reacting species in solution.

For the reaction of Grignard reagents with ketones, the rate law can vary depending on the specific reactants, solvent, and concentrations. In many cases, the reaction is found to be first order with respect to the ketone. However, the order with respect to the Grignard reagent can be more complex.

Complex Order: In other systems, the kinetic order in the organomagnesium reagent has been observed to approach zero at high concentrations. This behavior is consistent with a mechanism that involves the rapid formation of a complex between the ketone and the Grignard reagent, followed by a slower, rate-determining step where this complex rearranges to form the products. At high Grignard concentrations, the ketone is essentially fully converted to the complex, making the reaction rate independent of the bulk Grignard concentration.

Kinetic isotope effect studies have also been employed to probe the rate-determining step. For example, in enolization reactions, a significant deuterium (B1214612) isotope effect confirms that the breaking of the C-H bond is the rate-determining step.

| Reaction System | Observed Reaction Order | Mechanistic Implication |

|---|---|---|

| Methylmagnesium bromide + Benzophenone (in THF) | Initial rate is first order in ketone and first order in Grignard reagent. | A bimolecular reaction is the rate-determining step. |

| Alkylmagnesium bromide + Alkyl mesityl ketones (Enolization) | First order in Grignard reagent and first order in ketone (under pseudo-first-order conditions). | Consistent with a bimolecular mechanism where C-H bond breaking is rate-determining. |

| Various Grignard reagents + Ketones (at high [Grignard]) | Approaches zero order in Grignard reagent; first order in ketone. | Suggests a pre-equilibrium complex formation, followed by a rate-determining rearrangement. |

Protolysis and Other Side Reactions in the Presence of Active Protons

The high reactivity that makes Grignard reagents powerful nucleophiles also renders them extremely strong bases. The carbon-magnesium bond is highly polarized, giving the carbon atom significant carbanionic character. This basicity leads to a major side reaction known as protolysis (or quenching) in the presence of even weakly acidic protons.

Any compound with a proton more acidic than that of an alkane can protonate the Grignard reagent. Common sources of active protons include water, alcohols, amines, and terminal alkynes. This reaction is typically very fast and exothermic. For Magnesium bromide 1,1'-biphenyl (1/1/1), protolysis results in the formation of biphenyl and a magnesium salt.

This reaction is a significant concern in synthesis, as trace amounts of moisture in glassware or solvents can consume the Grignard reagent, lowering the yield of the desired product. Therefore, all Grignard reactions must be conducted under strictly anhydrous (dry) conditions.

Another common side reaction, particularly with aryl Grignard reagents, is a coupling reaction with the unreacted aryl halide starting material. This is analogous to a Wurtz-type coupling. For instance, in the preparation of phenylmagnesium bromide, a portion of the Grignard reagent can react with the starting bromobenzene to produce biphenyl as a significant impurity. This side reaction is generally favored by higher reaction temperatures and high concentrations of the aryl halide.

For a reaction involving Magnesium bromide 1,1'-biphenyl (1/1/1), this side reaction would lead to the formation of a quaterphenyl. Careful control of reaction conditions, such as the slow addition of the halide to the magnesium, is necessary to minimize this and other side reactions.

Coordination Phenomena of Magnesium Bromide with Biphenyl and Aromatic Systems

Biphenyl (B1667301) as an Anionic Ligand in Magnesium Coordination Chemistry

The synthesis of magnesium complexes featuring biphenyl-based ligands is often achieved by reacting a suitable magnesium precursor, such as {Mg[N(SiMe3)2]2}2, with functionalized biphenyl pro-ligands. rsc.orgnih.gov A variety of heteroleptic magnesium complexes have been synthesized using racemic 2-[(2'-(dimethylamino)biphenyl-2-ylimino)methyl]- and 2-[(2'-methoxybiphenyl-2-ylimino)methyl]-phenols. rsc.orgnih.govacs.org

The resulting structures are highly dependent on the specific ligand framework and reaction conditions. X-ray crystallography has revealed both monomeric and dimeric structures. rsc.orgnih.govnih.govacs.org For instance, certain imino-phenolate ligands lead to monomeric magnesium complexes, while others, particularly those with halogen substituents like bromine, form dimeric structures where two magnesium centers are bridged by the phenolate (B1203915) oxygen atoms of the ligands. rsc.orgnih.govnih.govacs.org The coordination geometry around the magnesium center in these complexes is typically a distorted tetrahedral arrangement. rsc.orgnih.govnih.govacs.orgresearchgate.net In some cases, the coordination of a solvent molecule like tetrahydrofuran (B95107) (THF) can alter the structure, for example, by causing the dissociation of a methoxy (B1213986) group from the ligand that was previously coordinated to the magnesium atom. nih.govacs.org

| Complex | Ligand Type | Molecular Structure | Mg Coordination Geometry | Reference |

|---|---|---|---|---|

| (L¹)MgN(SiMe₃)₂·(THF) | Imino-phenolate | Monomeric | Distorted Tetrahedral | rsc.orgnih.gov |

| (L⁴)MgN(SiMe₃)₂ | Bromo-substituted Imino-phenolate | Dimeric (Phenolate-bridged) | Distorted Tetrahedral | rsc.orgnih.gov |

| L⁷MgN(SiMe₃)₂ | Chloro-substituted Imino-phenolate | Dimeric (Phenolate-bridged) | Distorted Tetrahedral | nih.govacs.orgresearchgate.net |

| L⁸MgN(SiMe₃)₂ | Bromo-substituted Imino-phenolate | Dimeric (Phenolate-bridged) | Distorted Tetrahedral | nih.govacs.orgresearchgate.net |

| [K₂{Mg(EtNONAr)}₂(μ-C₁₂H₈)] | Bis(anilido)xanthene | Bimetallic (Biphenyldiyl-bridged) | - | acs.orgacs.org |

The steric and electronic properties of substituents on the biphenyl-based ligands play a critical role in determining the coordination environment of the magnesium center. nih.govnsf.govresearchgate.net The introduction of bulky ortho-substituents on the phenoxy unit of imino-phenolate ligands has been shown to increase the catalytic activity of the corresponding magnesium complexes in ring-opening polymerization reactions. rsc.orgnih.govnih.govacs.orgresearchgate.net

Steric hindrance from bulky ligands can influence the accessibility of the metal center, potentially forcing lower coordination numbers. nih.gov For example, the use of a bulky tBuBDI ligand (CH[C(tBu)N-Dipp]2) on a cationic magnesium complex leads to greater shielding of the metal. nih.gov This steric congestion can cause "ring slippage" in arene coordination, from a more favorable η6 or η2 mode to a less stable η1 or η2 coordination. nih.gov

Electronically, substituents can modulate the Lewis acidity of the magnesium center and the donor strength of the ligand. nih.govresearchgate.net More strongly electron-donating groups can strengthen the bonds within the ligand itself, which can indirectly affect its coordination to the metal. nih.govnsf.govresearchgate.net The interplay of these steric and electronic effects dictates the final structure, stability, and reactivity of the magnesium complex. rsc.orgnih.govnih.govacs.orgresearchgate.net

Magnesium-Arene π-Interactions and Cationic Arene Complexes

Magnesium ions can engage in π-interactions with the electron clouds of aromatic rings. These interactions are generally weaker than conventional coordinate bonds but are crucial in stabilizing certain structures and intermediates.

Cationic magnesium complexes, particularly those with bulky ancillary ligands that create a coordinatively unsaturated and electrophilic metal center, can form strongly bound π-arene complexes. acs.org The reaction of a "naked" magnesium cation, such as [(BDI)Mg]+, with arenes like benzene, toluene, m-xylene, and mesitylene (B46885) yields these cationic complexes. acs.org

The coordination mode of the arene to the magnesium center is influenced by steric factors. nih.gov With a less bulky β-diketiminate (BDI) ligand, mesitylene coordinates in a symmetric η6 fashion, with Mg-C bond distances ranging from 2.5325(17) to 2.6988(16) Å. acs.org However, when a more sterically demanding BDI ligand is used, arene complexes show η2-coordination due to steric congestion around the metal ion. nih.gov The bonding to magnesium has a more electrostatic nature compared to zinc, which tends to have shorter metal-arene contacts due to a greater covalent contribution. acs.orgfau.de The increased affinity of some ligand systems for larger ions can originate from a more symmetrical coordination environment, supplemented by stabilizing π-interactions with the aromatic backbone. nih.gov

| Complex | Arene | Coordination Mode | Mg-Arene Plane Distance (Å) | Mg-C Bond Distance Range (Å) | Reference |

|---|---|---|---|---|---|

| [(BDI)Mg·C₆H₆]⁺ | Benzene | - | - | - | acs.org |

| [(BDI)Mg·Toluene]⁺ | Toluene | - | - | - | acs.org |

| [(BDI)Mg·m-Xylene]⁺ | m-Xylene | - | - | - | acs.org |

| [(BDI)Mg·Mesitylene]⁺ | Mesitylene | η⁶ | 2.2017(8) | 2.5325(17) – 2.6988(16) | acs.org |

| [(tBuBDI)Mg·Benzene]⁺ | Benzene | η² | - | - | nih.gov |

| [(tBuBDI)Mg·Toluene]⁺ | Toluene | η² | - | - | nih.gov |

Magnesium-based metal-organic frameworks (MOFs) and coordination polymers are crystalline materials constructed from magnesium ions or clusters linked together by organic ligands. morressier.comresearchwithrutgers.com Aromatic moieties, such as biphenyl or other arenes, are frequently incorporated into the organic linkers to create robust, porous structures. otago.ac.nznih.gov

Influence of Donor Solvents and Ligand Exchange on Coordination Environment

The coordination environment of magnesium is highly sensitive to the presence of donor solvents and the possibility of ligand exchange. libretexts.orgchemguide.co.uk As a hard Lewis acid, magnesium(II) readily coordinates with hard oxygen- and nitrogen-containing donor molecules. mdpi.com

Ethereal solvents like tetrahydrofuran (THF) and glymes are commonly used in magnesium chemistry and often coordinate directly to the magnesium center. researchgate.netacs.org The strength of this coordination can play a significant role in the performance of magnesium-based electrolytes. researchgate.net The coordination of solvent molecules can complete the coordination sphere of the magnesium ion, leading to more stable, often octahedral, geometries. mdpi.comnih.gov For example, in some biphenyl-based magnesium complexes, the coordination of a THF molecule can cause a structural change by displacing another weakly bound part of the primary ligand. nih.govresearchgate.net

Ligand exchange reactions, where one ligand is substituted for another, are fundamental processes in the solution chemistry of magnesium complexes. libretexts.orgchemguide.co.uk The exchange of coordinated solvent molecules for other ligands is a key step in many synthetic procedures. The kinetics of these exchange reactions can be influenced by factors such as the strength of the metal-ligand bond and steric crowding around the metal center. libretexts.org In some systems, there can be a dynamic equilibrium between different coordinated species in solution. nsf.gov This can involve the exchange of neutral donor ligands or even the reversible cleavage of bonds within the primary ligand, influenced by the solvent environment. nsf.govdntb.gov.ua The interaction between magnesium ions, anions, and solvent molecules is critical and controlling these interactions is essential for designing new functional magnesium compounds. researchgate.net

Solvation Effects of Ethers and other Lewis Bases on Magnesium Coordination

The coordination chemistry of organomagnesium compounds, such as magnesium bromide adducts with biphenyl, is fundamentally influenced by the solvent environment. In the absence of coordinating solvents, Grignard reagents are often poorly soluble and less stable. Ethers and other Lewis bases play a critical role by solvating the magnesium center, thereby stabilizing the organometallic species and enhancing its solubility and reactivity. wisc.edu The interaction involves the donation of a lone pair of electrons from an oxygen atom (in ethers) or another donor atom to the electron-deficient magnesium atom. wisc.edu

This solvation is not merely a dissolution phenomenon but a direct coordination event that forms a discrete molecular complex. wikipedia.org X-ray crystallographic studies of various Grignard reagents have consistently shown that the magnesium atom is coordinated by solvent molecules. nih.govwisc.edunih.gov Typically, two ether molecules coordinate to the magnesium, resulting in a four-coordinate, distorted tetrahedral geometry around the Mg(II) center. wikipedia.orgnih.govwisc.edu The magnesium is bonded to the organic group (e.g., a biphenyl anion), a bromine atom, and two oxygen atoms from the ether molecules. nih.gov

A definitive example is the crystal structure of (Biphenyl-2-yl)bromidobis(2-methyltetrahydrofuran-κO)magnesium(II), a complex of magnesium bromide with biphenyl. nih.gov In this structure, the magnesium center adopts a distorted tetrahedral arrangement, coordinated to the biphenyl group, a bromide ion, and the oxygen atoms of two 2-methyltetrahydrofuran (B130290) molecules. nih.gov The bond angles around the magnesium atom range significantly, from 97.02° for O—Mg—O to 120.53° for C—Mg—Br, indicating a deviation from ideal tetrahedral geometry. nih.gov

The specific bond lengths and angles provide insight into the nature of the coordination. For instance, in the aforementioned biphenyl complex, the Mg—C bond length is 2.143 Å, the Mg—Br bond is 2.4750 Å, and the two Mg—O bonds are 2.022 Å and 2.030 Å, respectively. nih.gov These values are comparable to those found in other etherated Grignard reagents, such as phenylmagnesium bromide and ethylmagnesium bromide, highlighting a consistent pattern of coordination. wikipedia.orgwisc.edu

Table 1: Selected Bond Lengths in Ether-Solvated Grignard Reagents

| Compound | Mg-C (Å) | Mg-Br (Å) | Mg-O (Å) | Source(s) |

|---|---|---|---|---|

| (Biphenyl-2-yl)MgBr(2-MeTHF)₂ | 2.143 | 2.4750 | 2.022, 2.030 | nih.gov |

| Phenyl-MgBr(Et₂O)₂ | 2.20 | 2.44 | 2.01, 2.06 | wikipedia.org |

Interactive data table. Click on headers to sort.

The choice of the Lewis base can influence the structure of the resulting complex. Solvents like diethyl ether and tetrahydrofuran (THF) are common due to their aprotic nature and ability to form stable adducts. wisc.eduwikipedia.org In some cases, particularly with sterically demanding organic groups or different solvents, dimeric structures can form where bromide atoms bridge two magnesium centers. nih.gov

Table 2: Crystal Data for (Biphenyl-2-yl)bromidobis(2-methyltetrahydrofuran-κO)magnesium(II)

| Parameter | Value |

|---|---|

| Chemical Formula | [MgBr(C₁₂H₉)(C₅H₁₀O)₂] |

| Crystal System | Monoclinic |

| a (Å) | 11.6887 |

| b (Å) | 16.8061 |

| c (Å) | 11.7888 |

| β (°) | 103.757 |

Source: nih.gov

Dynamic Processes of Ligand Association and Dissociation

The coordination of Lewis bases to the magnesium center in compounds like magnesium bromide biphenyl is not a static interaction but a dynamic process. In solution, there is a constant equilibrium involving the association and dissociation of solvent ligands. This rapid exchange is fundamental to the chemical behavior and reactivity of Grignard reagents.

While solid-state crystal structures provide a clear snapshot of a low-energy coordination state, the species in solution are subject to various equilibria. The most well-known of these is the Schlenk equilibrium, which describes the disproportionation of a Grignard reagent into its corresponding dialkylmagnesium and magnesium dihalide species. This equilibrium is also influenced by the coordinating solvent, as the solvent molecules are involved in the coordination sphere of all magnesium species present.

The rate of ligand association and dissociation is influenced by several factors:

Steric Effects: Bulkier Lewis base ligands will generally have faster rates of dissociation due to increased steric strain in the coordinated state. researchgate.net This principle suggests that the exchange rate for a bulky ether would be faster than for a less hindered one.

Basicity of the Ligand: Stronger Lewis bases tend to form more stable adducts, leading to slower rates of dissociation.

Concentration: The equilibrium can be shifted by changing the concentration of the Grignard reagent or by adding other coordinating species.

These dynamic processes are crucial for the mechanism of Grignard reactions. The dissociation of a solvent ligand is often a prerequisite for the substrate to approach and react at the magnesium center or the carbanionic carbon. The ability of the magnesium to coordinate with the substrate (e.g., the oxygen of a carbonyl group) is a key step in many C-C bond-forming reactions, and this can only occur if a coordination site is made available through the dissociation of a solvent molecule. Therefore, the seemingly simple role of the ether solvent as a stabilizer is intrinsically linked to the dynamic ligand exchange processes that enable the reagent's characteristic reactivity.

Advanced Methodologies in Organomagnesium Biphenyl Research

In-situ Spectroscopic Techniques for Real-time Reaction Monitoring

Fourier Transform Infrared (FTIR) Spectroscopy: In-situ FTIR spectroscopy is a powerful tool for monitoring the progress of Grignard reagent formation. acs.orgmt.com By tracking the characteristic infrared absorbance of the organic halide starting material, it is possible to observe its consumption in real-time. acs.org The initiation of the reaction is clearly marked by a decrease in this absorbance, providing a definitive confirmation that the Grignard reagent is being formed. acs.org This is particularly crucial for large-scale syntheses where ensuring reaction initiation before adding the bulk of the reactant is a significant safety consideration. acs.org Continuous monitoring throughout the reaction can also detect any stalling or changes in reaction rate. acs.org

Near-Infrared (NIR) Spectroscopy: Inline NIR spectroscopy has proven effective in monitoring continuous Grignard alkylation reactions. acs.orgdtu.dk This technique can quantify the concentration of reactants and products in real-time, which is essential for maintaining optimal stoichiometric ratios and minimizing the formation of impurities. acs.org A robust projection to latent structures (PLS) model can be developed to correlate NIR spectra with the concentrations of key species in the reaction mixture, allowing for precise process control. acs.org

Raman Spectroscopy: In-situ Raman spectroscopy is another valuable technique for real-time reaction monitoring. aiche.org It allows for the tracking of both reactant consumption and product formation by observing changes in the characteristic Raman bands of the molecules involved. aiche.org This can be used to determine reaction kinetics and optimize reaction times to improve process efficiency. aiche.org For biphasic reactions, Raman spectroscopy can be used in a flow system to acquire and distinguish the spectra of species in different phases of an emulsified reaction mixture. oxinst.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: In-situ NMR spectroscopy offers detailed mechanistic and kinetic information about organomagnesium reactions. acs.orgresearchgate.net By acquiring a series of NMR spectra over the course of the reaction, it is possible to identify and quantify all NMR-active species, including reactants, products, and any observable intermediates. acs.org This technique is particularly powerful for studying the dynamic behavior of organometallic compounds in solution. wikipedia.org The development of time-resolved kinetic NMR experiments, which combine rapid mixing with continuous flow and single-scan spectroscopic imaging, allows for the real-time monitoring of off-equilibrium reactions. nih.gov

Table 1: Comparison of In-situ Spectroscopic Techniques for Monitoring Organomagnesium Reactions

| Technique | Information Provided | Advantages |

|---|---|---|

| FTIR | Reactant consumption, reaction initiation and progress. acs.orgmt.com | Widely available, provides clear indication of reaction start. acs.org |

| NIR | Quantification of reactants and products. acs.orgdtu.dk | Suitable for continuous flow processes, enables tight process control. acs.org |

| Raman | Reactant and product concentrations, reaction kinetics. aiche.org | Can be used for biphasic systems, non-destructive. oxinst.com |

| NMR | Detailed mechanistic and kinetic data, identification of intermediates. acs.orgresearchgate.net | Provides rich structural information, highly quantitative. acs.org |

Strategies for Controlled Crystallization of Air-Sensitive Magnesium Complexes

Obtaining high-quality single crystals of air- and moisture-sensitive organomagnesium compounds is essential for their definitive structural characterization by X-ray diffraction. wikipedia.org This requires specialized crystallization techniques that protect the sample from the atmosphere. chemistryviews.org

Vapor Diffusion: This is one of the most effective methods for growing crystals of sensitive compounds, especially when only small amounts of material are available. unifr.ch The compound is dissolved in a "good" solvent in a small, open vial. This vial is then placed inside a larger, sealed container that contains a small amount of a volatile "anti-solvent" in which the compound is insoluble. unifr.chmit.edu The anti-solvent vapor slowly diffuses into the solution of the compound, gradually decreasing its solubility and promoting slow crystal growth. chemistryviews.orgunifr.ch For air-sensitive compounds, this setup is typically performed using Schlenk flasks connected by a glass tube to allow for vapor diffusion under an inert atmosphere. chemistryviews.org

Slow Cooling: This is a standard recrystallization method that can be adapted for air-sensitive compounds. uni-potsdam.deschlenklinesurvivalguide.com A nearly saturated solution of the compound is prepared at an elevated temperature and then allowed to cool slowly. mit.eduiucr.org As the temperature decreases, the solubility of the compound drops, leading to crystallization. schlenklinesurvivalguide.com To ensure slow cooling, the flask can be placed in an insulated container, such as a Dewar flask filled with a warm liquid. mit.eduuni-potsdam.de This entire process is conducted under an inert atmosphere using Schlenk techniques. schlenklinesurvivalguide.com

Solvent Layering (Liquid-Liquid Diffusion): In this technique, a solution of the compound is carefully layered with a miscible anti-solvent in which the compound is insoluble. mit.eduschlenklinesurvivalguide.com The two solvents must have different densities to form a distinct interface. mit.edu Slow diffusion at the interface between the two layers leads to a gradual decrease in the compound's solubility and promotes the growth of crystals. schlenklinesurvivalguide.com This method is also performed under an inert atmosphere for air-sensitive complexes. schlenklinesurvivalguide.com

Table 2: Techniques for Crystallization of Air-Sensitive Magnesium Complexes

| Crystallization Technique | Principle | Setup for Air-Sensitive Compounds |

|---|---|---|

| Vapor Diffusion | Gradual decrease in solubility by diffusion of an anti-solvent vapor. chemistryviews.orgunifr.ch | Two connected Schlenk flasks under inert gas. chemistryviews.org |

| Slow Cooling | Decreased solubility upon slow reduction of temperature. uni-potsdam.deschlenklinesurvivalguide.com | Sealed Schlenk flask placed in an insulated container. mit.eduuni-potsdam.de |

| Solvent Layering | Slow mixing of a solvent and an anti-solvent at their interface. mit.eduschlenklinesurvivalguide.com | Careful layering of solvents in a Schlenk tube under inert gas. schlenklinesurvivalguide.com |

Mechanochemical Approaches for Enhanced Grignard Reagent Synthesis and Reactivity

Mechanochemistry, particularly ball milling, has emerged as a powerful and sustainable alternative to traditional solution-based methods for the synthesis of Grignard reagents. nih.govnih.gov This approach involves the grinding of reactants in a mill, providing mechanical energy to initiate and drive the chemical reaction. nih.gov

Enhanced Reactivity and Synthesis: Mechanochemical activation through ball milling can significantly enhance the reactivity of magnesium metal for the formation of Grignard reagents. acs.org The grinding process continuously removes the passivating oxide layer from the magnesium surface, exposing fresh, reactive metal. nih.gov This allows for the direct reaction of magnesium with organic halides, including those that are typically unreactive under standard conditions, such as organofluorine compounds. nih.govresearchgate.net The synthesis can often be performed in the absence of bulk solvents or with only small amounts of a liquid additive, a technique known as liquid-assisted grinding (LAG). nih.gov

Advantages of Mechanochemical Synthesis: The use of mechanochemistry for Grignard reagent synthesis offers several advantages over solution-based methods. These include:

Reduced Solvent Usage: Reactions can be performed solvent-free or with minimal solvent, which improves safety and reduces environmental impact. nih.gov

Shorter Reaction Times: The high energy input from milling can lead to faster reaction rates. nih.gov

Alternative Reaction Pathways: Mechanochemical conditions can sometimes lead to different product distributions compared to solution reactions. nih.gov

Activation of Unreactive Substrates: The continuous activation of the magnesium surface allows for the synthesis of Grignard reagents from less reactive organic halides. nih.govresearchgate.net

Research has shown that ball milling magnesium with organochlorines or bromines can produce Grignard reagents with yields comparable to those obtained in solution. nih.gov Furthermore, the in-situ generated Grignard reagents can be directly used in subsequent reactions with various electrophiles in a one-pot process. nih.govchemrxiv.org

Table 3: Comparison of Mechanochemical vs. Solution-Based Grignard Synthesis

| Feature | Mechanochemical Synthesis | Solution-Based Synthesis |

|---|---|---|

| Solvent | Solvent-free or minimal solvent (LAG). nih.gov | Requires anhydrous ethereal solvents. nih.gov |

| Magnesium Activation | Continuous activation by grinding. nih.gov | Often requires chemical or physical pre-activation. mnstate.edu |

| Reaction Conditions | Typically room temperature. nih.gov | Often requires heating or refluxing. mt.com |

| Substrate Scope | Can activate less reactive halides. nih.govresearchgate.net | Limited by the reactivity of the organic halide. nih.gov |

| Environmental Impact | Lower due to reduced solvent use. nih.gov | Higher due to solvent use and waste generation. |

Q & A

Q. What are the established synthetic routes for preparing Magnesium Bromide 1,1'-Biphenyl complexes?

Magnesium bromide 1,1'-biphenyl derivatives are typically synthesized via Grignard reagent formation. For example:

- Grignard Reaction : React magnesium turnings with a brominated biphenyl precursor (e.g., 1-bromobiphenyl) in anhydrous tetrahydrofuran (THF) under inert conditions (argon/nitrogen) to prevent hydrolysis or oxidation .

- Substitution Optimization : Symmetrically substituted biphenyls (e.g., 4,4'-disubstituted) are synthesized by reacting aryl bromides with magnesium, followed by quenching with electrophiles. Yields exceed 80% for 3,3'-, 4,4'-, and 3,3',4,4'-substituted biphenyls, but 2,2'-substituted analogs often fail due to steric hindrance .

Q. Table 1: Example Yields for Biphenyl Synthesis via Grignard Reactions

| Starting Material | Product | Yield (%) |

|---|---|---|

| Bromobenzene | Biphenyl | 85 |

| 4-Bromo-1,1'-biphenyl | 4,4'-Dimethyl-1,1'-biphenyl | 92 |

Q. What analytical techniques are critical for characterizing Magnesium Bromide 1,1'-Biphenyl complexes?

- X-ray Crystallography : Use SHELX software (e.g., SHELXL, SHELXS) for structure refinement. SHELXL is particularly effective for resolving high-resolution or twinned data in organometallic systems .

- Spectroscopy :

- NMR : ¹H/¹³C NMR resolves regiochemistry and substitution patterns (e.g., distinguishing 3,3' vs. 4,4' substitution) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) resolve discrepancies between experimental and theoretical data?

Density Functional Theory (DFT) calculations are used to validate experimental structural data. For example: